molecular formula C31H27N3O8 B2836013 (2R,3R,4S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate CAS No. 863329-62-8

(2R,3R,4S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate

Cat. No.: B2836013
CAS No.: 863329-62-8
M. Wt: 569.57
InChI Key: HDORPKUMVBVUIY-VDFUNGNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly modified pyrimidine nucleoside analog characterized by a tetrahydrofuran sugar ring with benzamido and benzoyloxy protective groups. The stereochemistry (2R,3R,4S,5R) defines its spatial arrangement, critical for biological interactions. Key structural features include:

  • 4-Hydroxy-4-methyltetrahydrofuran: Enhances rigidity and influences hydrogen-bonding capacity.
  • Benzoyloxy groups: Improve lipophilicity and stability against enzymatic degradation.

Its synthesis typically involves multi-step protection/deprotection strategies, as seen in analogous compounds (e.g., silyl ethers in and ). Applications span antiviral research and nucleotide prodrug development .

Properties

IUPAC Name

[(2R,3R,4S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3O8/c1-31(39)25(42-28(37)22-15-9-4-10-16-22)23(19-40-27(36)21-13-7-3-8-14-21)41-29(31)34-18-17-24(33-30(34)38)32-26(35)20-11-5-2-6-12-20/h2-18,23,25,29,39H,19H2,1H3,(H,32,33,35,38)/t23-,25-,29-,31+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDORPKUMVBVUIY-VDFUNGNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,3R,4S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate, with CAS number 863329-62-8, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C31H27N3O8C_{31}H_{27}N_{3}O_{8} with a molecular weight of 569.56 g/mol. The structure features a pyrimidine ring which is known for its pharmacological significance.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this one, particularly those containing the benzimidazole and pyrimidine moieties. For instance, derivatives of benzimidazole have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. These compounds often induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of antioxidant enzyme activities .

The proposed mechanisms of action for related compounds include:

  • Inhibition of DNA Synthesis : Many pyrimidine derivatives interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : Through ROS generation, these compounds can trigger apoptotic pathways.
  • Antioxidant Activity : Some derivatives enhance the activity of superoxide dismutase while reducing catalase activity, leading to increased oxidative stress in tumor cells .

Study 1: Cytotoxic Evaluation

A study evaluated a series of benzimidazole derivatives for their cytotoxicity against MCF-7 and A549 cell lines. The most potent compound demonstrated over 90% inhibition in MCF-7 cells. This suggests that structural modifications similar to those in our compound could enhance anticancer properties .

Study 2: Mechanistic Insights

Another research focused on the mechanism behind the anticancer activity of pyrimidine derivatives. It was found that these compounds could significantly alter the levels of intracellular ROS, leading to enhanced apoptosis in cancer cells. The study used flow cytometry to assess cell viability and apoptosis rates following treatment with various concentrations of the compound .

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving similar compounds:

Compound TypeCell Line Tested% InhibitionMechanism
Benzimidazole DerivativeMCF-795%ROS-mediated apoptosis
Pyrimidine DerivativeA54977%DNA synthesis inhibition
Benzimidazole DimerHela60%Topoisomerase inhibition

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of this compound exhibit significant antiviral properties, particularly against Hepatitis C Virus (HCV). The mechanism involves inhibition of viral polymerase activity, which is crucial for viral replication. A study demonstrated that modifications to the benzamido group enhanced the compound's efficacy against HCV .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It shows promise in targeting specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have reported that this compound can inhibit the growth of several cancer types, including breast and lung cancers .

Enzyme Inhibition Studies

The compound serves as a valuable tool in enzyme inhibition studies, particularly in understanding the inhibition of nucleoside kinases. Its structural features allow it to mimic natural substrates, providing insights into substrate-enzyme interactions and potential therapeutic targets .

Drug Design and Development

Due to its unique structural characteristics, this compound is a candidate for further drug design efforts. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacokinetic properties and enhance its therapeutic index .

Case Study 1: HCV Polymerase Inhibition

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound to evaluate their inhibitory effects on HCV polymerase. The most potent derivative exhibited an IC50 value significantly lower than that of existing antiviral agents, indicating its potential as a lead compound for further development .

Case Study 2: Anticancer Activity in Breast Cancer Models

A recent investigation evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with mechanisms involving both apoptosis and necrosis being elucidated through flow cytometry analyses .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AntiviralHCV0.15
AnticancerMCF-7 (Breast Cancer)0.20
Enzyme InhibitionNucleoside Kinase0.10

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on Activity
Benzamido Group VariationEnhanced antiviral activity
Hydroxy Group AdditionIncreased cytotoxicity
Fluorine SubstitutionImproved enzyme inhibition

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The molecule contains two benzoyl ester groups (at C2 and C3 positions) and a benzoate group at C3, which are susceptible to hydrolysis under specific conditions .

Acidic or Alkaline Hydrolysis

  • Conditions : Acidic (HCl, H₂SO₄) or alkaline (NaOH, KOH) aqueous media.

  • Reaction : Cleavage of ester bonds releases benzoic acid derivatives and forms hydroxyl groups.

    R O CO Benzoyl+H2OR OH+Benzoeic Acid\text{R O CO Benzoyl}+\text{H}_2\text{O}\rightarrow \text{R OH}+\text{Benzoeic Acid}
  • Impact : Hydrolysis removes protective groups, converting the prodrug into its active metabolite .

Enzymatic Hydrolysis

  • Esterases in hepatic or plasma environments catalyze hydrolysis, generating intermediates critical for antiviral activity .

Phosphorylation Pathways

As a nucleoside analogue, phosphorylation is essential for its activation.

Intracellular Phosphorylation

  • Kinases : Host kinases phosphorylate the C5′-hydroxyl group to form the active triphosphate metabolite.

  • Steps :

    • Monophosphate formation.

    • Diphosphate formation.

    • Triphosphate formation .

Stereochemical Influence

  • The (2R,3R,4S,5R) configuration ensures selective phosphorylation by kinases, avoiding off-target effects .

Glycosidic Bond Cleavage

  • Acidic Conditions : The uracil-glycosidic bond breaks, releasing 4-benzamido-2-oxopyrimidine and a sugar derivative .

  • Enzymatic : Glycosidases or nucleoside phosphorylases may cleave the bond in biological systems .

Oxidation of the Tetrahydrofuran Ring

  • Oxidizing Agents (e.g., H₂O₂, O₂): The C4 hydroxyl group may oxidize to a ketone, altering ring stability .

Impurity Formation

  • Epimerization : Configuration changes (e.g., at C2′) during synthesis generate stereoisomers like 2′-epi-Sofosbuvir Desphosphate .

  • Incomplete Deprotection : Residual benzoyl groups lead to derivatives such as Sofosbuvir Dibenzoyl Amino Impurity .

Hepatic Metabolism

  • Cytochrome P450 : Limited involvement due to esterase-driven activation .

  • Excretion : Hydrolyzed metabolites are excreted via renal or biliary pathways .

Stability Under Storage

  • Conditions : Stable at 20°C for up to two years when protected from moisture .

  • Degradation Products : Hydrolysis products dominate under high humidity .

Comparative Reactivity Table

Reaction TypeConditionsProductsBiological Relevance
Ester HydrolysisAcidic/alkaline or enzymaticHydroxyl intermediates, benzoic acidProdrug activation
PhosphorylationIntracellular kinasesTriphosphate metaboliteAntiviral activity
Glycosidic CleavageAcidic pH or enzymesFree base + sugar fragmentMetabolic detoxification
OxidationOxidizing agentsKetone derivativesPotential toxicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Compound Key Substituents Impact on Properties
Target Compound 4-OH, 4-CH3 Hydroxyl group enables hydrogen bonding; methyl enhances steric stability .
">(2R,3R,4R,5R)-4-Fluoro-4-methyl analog (CAS 817204-32-3) 4-F, 4-CH3 Fluorine increases electronegativity, altering solubility and metabolic stability .
">(2R,3R,5R)-4,4-Difluoro analog (CAS 1445381-44-1) 4-F, 4-F Enhanced lipophilicity and resistance to oxidation; reduced hydrogen bonding .
">(2R,3R,4R,5R)-4-Chloro-4-methyl analog (CAS 1496551-70-2) 4-Cl, 4-CH3 Chlorine’s bulkiness increases steric hindrance, potentially reducing enzyme binding .
Sofosbuvir (Phosphate Prodrug)]() Phosphate ester, isopropyl Prodrug design improves oral bioavailability; phosphate aids intracellular activation .

Physicochemical Properties

Property Target Compound 4-Fluoro-4-methyl Analog 4,4-Difluoro Analog Sofosbuvir
Molecular Weight ~588 g/mol* 588.01 g/mol 575.525 g/mol 529.45 g/mol
Solubility Low (benzoyl groups) Moderate (fluorine) Very low (lipophilic) High (phosphate)
LogP ~3.5 (estimated) ~3.8 ~4.2 1.9

*Estimated based on structural similarity to .

Q & A

Q. Table 1: Comparison of Catalysts for Glycosidic Bond Formation

CatalystYield (%)Stereopurity (%)Reference
Pd(PPh3_3)4_47895
Lipase B6598

How can researchers reconcile discrepancies in reported biological activity (e.g., antiviral efficacy) across studies?

Answer:
Discrepancies often arise from variations in:

  • Assay Conditions : Differences in cell lines (e.g., HepG2 vs. Huh7) or viral strains can alter IC50_{50} values. Standardize assays using WHO-recommended protocols .
  • Compound Purity : Impurities (e.g., diastereomers) from incomplete purification can skew results. Validate purity via HPLC (>99%) and mass spectrometry .
  • Structural Modifications : Subtle changes (e.g., fluorine substitution at C4) impact target binding. Compare analogs using molecular docking simulations .

What advanced techniques are critical for resolving the compound’s structural ambiguities?

Answer:

  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns in the tetrahydrofuran ring .
  • Dynamic NMR : Analyze rotameric equilibria of the benzoyloxy group at varying temperatures (e.g., 25°C to −40°C) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C31_{31}H29_{29}N3_3O9_9) and fragmentation patterns .

How should researchers address low yields during the benzoylation step?

Answer:
Low yields (<50%) may result from:

  • Competitive Hydrolysis : Use anhydrous solvents (e.g., DMF) and molecular sieves to suppress water .
  • Catalyst Optimization : Replace traditional DMAP with DMAP·HCl for faster acylation kinetics .
  • Temperature Control : Conduct reactions at −20°C to reduce side-product formation .

What methodologies are recommended for analyzing the compound’s stability under physiological conditions?

Answer:

  • pH-Dependent Degradation : Incubate in buffers (pH 1–9) at 37°C and monitor via UV-Vis spectroscopy (λ = 260 nm for pyrimidine absorption) .
  • Plasma Stability Assays : Use human plasma to assess esterase-mediated hydrolysis of benzoyl groups. Half-life <2 hours indicates need for prodrug modifications .

Q. Table 2: Stability in Simulated Gastric Fluid (pH 2.0)

Time (h)% RemainingMajor Degradants
185Debenzoylated analog
462Oxidized furan derivative

How does this compound compare structurally and functionally to related nucleoside analogs?

Answer:

  • Structural Differences : The 4-methyl and 4-hydroxy groups in the tetrahydrofuran ring enhance metabolic stability compared to 2’-deoxy-2’-fluoro analogs .
  • Functional Impact : The benzamido group at N4 increases lipophilicity (logP = 2.1 vs. 1.5 for unmodified analogs), improving blood-brain barrier penetration .

Q. Table 3: Comparative Properties with Analogous Compounds

CompoundAntiviral EC50_{50} (nM)LogPReference
Target Compound122.1
2’-Deoxy-2’-fluoroarabinouridine451.5

What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

Answer:

  • Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., benzoylation) to improve heat dissipation .
  • Purification Optimization : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane) for cost-effective scaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.